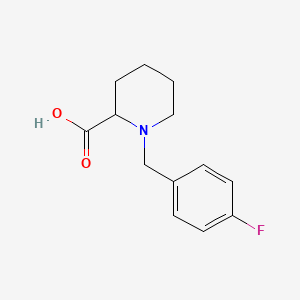

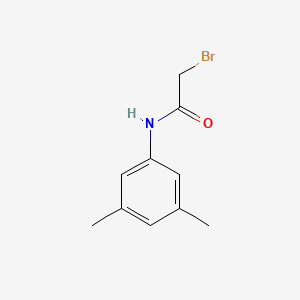

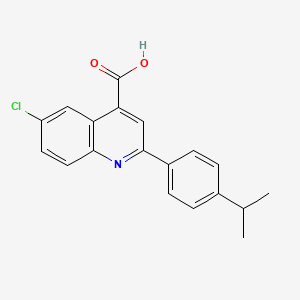

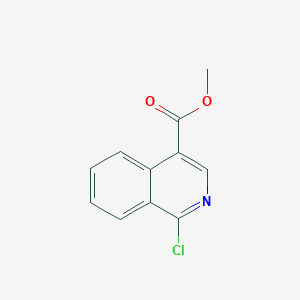

2-bromo-N-(3,5-dimethylphenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-bromo-N-(3,5-dimethylphenyl)acetamide has been explored in various studies. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical methods, including the use of Gaussian09 software for molecular structure optimization and vibrational frequency analysis . Similarly, N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and subjected to extensive spectroscopic investigations, with structural, thermodynamical, and vibrational characteristics determined through ab initio and DFT studies . These studies provide insights into the synthesis processes and the influence of substituents on the acetamide group.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various computational methods. The optimized molecular structure and vibrational frequencies of the benzoxazole derivative were investigated, and the stability of the molecule was analyzed using NBO analysis . For the dichloroacetamide derivatives, the most stable conformer was determined by PES scan, and normal coordinate analysis was carried out to understand the fundamental modes of vibration . These analyses contribute to a deeper understanding of the molecular structure and electronic interactions within similar compounds.

Chemical Reactions Analysis

The reactivity of related acetamide compounds has been studied, revealing interesting chemical behaviors. For example, the reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide in 2,2-dimethoxypropane was found to proceed via a radical-anion radical chain mechanism . This provides valuable information on the reactivity of brominated acetamides and the potential for radical-based synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide compounds have been characterized through various experimental and computational techniques. The first hyperpolarizability of the benzoxazole derivative suggests its suitability for nonlinear optical (NLO) studies, and its broad-spectrum antimicrobial activity was confirmed through microbiological testing . The dichloroacetamide derivatives' computed values for frontier molecular orbitals and intramolecular electronic interactions were in good agreement with experimental data, indicating the reliability of computational methods in predicting physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biodistribution in PET Imaging

2-bromo-N-(3,5-dimethylphenyl)acetamide derivatives have been explored in the context of PET (Positron Emission Tomography) imaging. A study by (Van der Mey et al., 2005) focused on the synthesis and biodistribution of a compound, [11C]R116301, for potential use in PET imaging to investigate central neurokinin(1) (NK1) receptors. This application is significant for neuroscience research, especially in studying brain disorders and neural receptor mapping.

Chemical Reaction Mechanisms

Research into the reaction mechanisms of compounds structurally similar to 2-bromo-N-(3,5-dimethylphenyl)acetamide has been conducted. (Simig & Lempert, 1979) investigated the reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide, contributing to a better understanding of radical-anion radical chain processes in organic chemistry.

Molecular Structure and Crystallography

Studies like those by (Gowda et al., 2007) have examined the molecular conformation and crystal structure of compounds related to 2-bromo-N-(3,5-dimethylphenyl)acetamide. These investigations provide insights into the structural properties of these compounds, which are crucial for understanding their reactivity and potential applications in material science and pharmaceuticals.

Antimicrobial and Biological Applications

Research by (Gul et al., 2017) explored the synthesis and antimicrobial evaluation of derivatives of compounds structurally related to 2-bromo-N-(3,5-dimethylphenyl)acetamide. Their findings indicate potential applications in developing new antimicrobial agents, highlighting the compound's relevance in pharmacological research.

Synthesis of Pharmaceutical Compounds

An example of pharmaceutical application is found in the work of (Zhang, 2008), who reported an improved synthesis of efaproxiral, a drug used in cancer treatment. The synthesis involves N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide, a compound closely related to 2-bromo-N-(3,5-dimethylphenyl)acetamide, demonstrating the compound's utility in medicinal chemistry.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCXOCFROXZADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392267 | |

| Record name | 2-bromo-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3,5-dimethylphenyl)acetamide | |

CAS RN |

349120-86-1 | |

| Record name | 2-bromo-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)